5-Aminoacenaphthene
Overview
Description
5-Aminoacenaphthene, also known as 1,2-Dihydro-5-acenaphthylenamine, is a chemical compound with the molecular formula C12H11N . It has an average mass of 169.222 Da and a Monoisotopic mass of 169.089142 Da .
Synthesis Analysis
A novel one-pot catalytic synthesis of 5-acetylacenaphthene through the acylation of acenaphthene with acetyl chloride catalyzed by various Keggin type heteropoly acids (salts) was investigated . Pure 5-acetylacenaphthene was obtained and the structure of 5-acetylacenaphthene was identified by GC/MS, FT-IR, and 1H NMR spectra .Molecular Structure Analysis
The molecular structure of 5-Aminoacenaphthene consists of 12 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . It has a density of 1.2±0.1 g/cm3, a boiling point of 364.3±21.0 °C at 760 mmHg, and a flash point of 195.8±17.4 °C .Physical And Chemical Properties Analysis
5-Aminoacenaphthene has a density of 1.2±0.1 g/cm3, a boiling point of 364.3±21.0 °C at 760 mmHg, and a flash point of 195.8±17.4 °C . It has a molar refractivity of 55.9±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 137.2±3.0 cm3 .Scientific Research Applications
Carcinogenic Potential
- Carcinogenicity in Mice : 5-Aminoacenaphthene, used as an intermediate in fluorescent whitening agents, has shown carcinogenic effects in mice. Intraperitoneal injections induced malignant tumors such as leukemia and sarcoma in about 40% of the mice. This suggests a need for reevaluation of its use in industry to prevent occupational bladder cancer among workers (Hashida, 1969).
Chemical Reactions and Derivatives
- Formation of Heterocyclic Systems : Reactions involving 5-acetyl-6-aminoacenaphthene and its derivatives with aromatic aldehydes have led to the creation of new peri-fused heterocyclic systems, highlighting its potential in organic chemistry research (Antonov et al., 2007).
- Fluorescence Derivatisation Reagents : Acenaphthene derivatives, including 5-bromoacetyl acenaphthene, have been synthesized for high-performance liquid chromatography applications. These derivatives offer increased fluorescence and sensitivity compared to traditional reagents (Gifford et al., 1995).
Mutagenic and Metabolic Studies
- Metabolism and Mutagenicity : The metabolism of 5-nitroacenaphthene, a relative of 5-aminoacenaphthene, has been explored. Metabolites like 1-hydroxy-5-aminoacenaphthene showed significant mutagenic activity. This research aids in understanding the biochemical pathways and potential health risks associated with these compounds (El-Bayoumy & Hecht, 1982).
Spectroscopy and Structural Analysis
- NMR Spectroscopy : Complete assignments of 13C NMR spectra for compounds like 5-aminoacenaphthene have been made, contributing to the understanding of its structural characteristics and the effects of substituents on its properties (Ernst, 1976).
Potential Therapeutic Applications
- Inflammatory Bowel Diseases : 5-Aminosalicylic acid, a derivative of 5-aminoacenaphthene, has been studied for its role in treating inflammatory bowel diseases, showing effectiveness in inhibiting cytokine production and influencing nuclear receptors (Rousseaux et al., 2005).
Drug Delivery Research
- Theranostic Applications : Research on 5-aminolevulinic acid, related to 5-aminoacenaphthene, in theranostics and drug delivery has shown significant advancements. This highlights the potential of these compounds in medical research and treatment applications (Zhou et al., 2022).
Safety And Hazards
properties
IUPAC Name |
1,2-dihydroacenaphthylen-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUAWMJVEYFVNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196877 | |
Record name | 5-Aminoacenaphthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminoacenaphthene | |
CAS RN |
4657-93-6 | |
Record name | 5-Aminoacenaphthene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4657-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Aminoacenaphthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminoacenaphthene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137427 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Aminoacenaphthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-AMINOACENAPHTHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G19YX7I9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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